1-(4-Bromo-2-nitrophenyl)-1h-imidazole
Overview
Description
1-(4-Bromo-2-nitrophenyl)-1h-imidazole is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole typically involves the reaction of 4-bromo-2-nitroaniline with imidazole under specific conditions. The process may include steps such as nitration, bromination, and cyclization to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow synthesis and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions include various substituted imidazoles and phenyl derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-1h-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
- 1-(4-Bromo-2-nitrophenyl)-1h-benzimidazole
- 1-(4-Bromo-2-nitrophenyl)-1h-pyrazole
- 1-(4-Bromo-2-nitrophenyl)-1h-triazole
Comparison: Compared to these similar compounds, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole exhibits unique properties due to the presence of the imidazole ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQGWWVXABXQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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